Moluccanin

Description

Historical Context and Initial Isolation of Moluccanin

The study of this compound is linked to the broader investigation of the chemical constituents of Aleurites moluccana. This compound, a coumarinolignoid, was isolated from ethanol (B145695) extracts of the stem chips of Aleurites moluccana in 1988 by Shamsuddin et al. japsonline.comjapsonline.comwikipedia.org. This isolation marked a significant step in understanding the specific compounds present in this plant species.

Taxonomic Origin and Ethnobotanical Significance of Aleurites moluccana (Candlenut)

Aleurites moluccana (L.) Willd., commonly known as the candlenut tree, is a flowering tree belonging to the spurge family, Euphorbiaceae wikipedia.orgdoc-developpement-durable.orgglobinmed.com. Other common names for the tree include candleberry, Indian walnut, kemiri, and kukui nut tree wikipedia.orgdoc-developpement-durable.orgprota4u.org. The precise native range of A. moluccana is unclear due to its extensive spread by humans, but it is found throughout the New and Old World tropics, including Southeast Asia, the Indian subcontinent, Papuasia, Queensland, and some western Pacific islands wikipedia.orgdoc-developpement-durable.org. Archaeological evidence suggests the candlenut was first domesticated in Southeast Asia, with remains found in Timor and Morotai dating back around 13,000 and 11,000 years before present, respectively wikipedia.org. It was introduced to the Pacific islands by early Austronesian voyagers and has since become naturalized in many tropical regions globally wikipedia.orgprota4u.orgcifor.orgcabidigitallibrary.org.

The candlenut tree holds significant ethnobotanical importance across various cultures and geographies due to the diverse uses of its different parts japsonline.comjapsonline.comwikipedia.orgdoc-developpement-durable.org.

Aleurites moluccana has been traditionally used by various tribes and communities worldwide as part of their local wisdom japsonline.comjapsonline.com. This traditional knowledge has been passed down through generations verbally or via old manuscripts japsonline.com.

The nuts, rich in oil, have been historically used for illumination by threading them onto skewers and burning them, giving the tree its common name, candlenut cifor.orgworldagroforestry.orgbishopmuseum.org. The oil has also been used industrially in paints, varnishes, and soap manufacturing, as well as medicinally prota4u.orgworldagroforestry.org. In cuisine, the cooked or toasted nut is appreciated in many cultures and is a common ingredient in Indonesian and Malaysian dishes, often used to make thick sauces wikipedia.orgdoc-developpement-durable.orgprota4u.org. In Hawaii, roasted candlenuts are mixed with salt to create a condiment called ʻinamona, a key ingredient in traditional poke wikipedia.orgdoc-developpement-durable.org. The soot from burnt nuts was also used for tattooing bishopmuseum.org. Beyond these uses, various parts of the tree have been used for wood carving, furniture making, and even for creating dyes and traditional garlands (leis) wikipedia.orgcifor.org.

Aleurites moluccana has a long history of use in folk medicine to treat a variety of ailments japsonline.comjapsonline.comglobinmed.comlatamjpharm.org. Different parts of the plant, including the leaves, bark, and seeds, have been employed in traditional remedies japsonline.comjapsonline.comdoc-developpement-durable.orgglobinmed.comcifor.org.

Traditional medicinal applications include the use of pulped kernels in poultices for headaches, fevers, ulcers, swollen joints, and constipation globinmed.comprota4u.orgcifor.org. The seed oil has been used as a laxative and for treating wounds and hair japsonline.comjapsonline.comglobinmed.comprota4u.orgcifor.org. The bark has been traditionally used to treat dysentery and typhoid fever japsonline.comprota4u.orgcifor.org. In some regions, a mixture of bark sap and coconut milk has been used for sprue globinmed.comprota4u.orgcifor.org. Boiled leaves have been applied externally for headaches and gonorrhea, and leaf poultices have been used for contusions and swelling japsonline.comjapsonline.comglobinmed.comprota4u.org. Traditional healers in Indonesia have prescribed the herb for asthma, stomach problems, skin ulcers, poisoning recovery, and swollen wombs japsonline.com. The plant has also been traditionally used to treat cardiovascular diseases, anemia, cholesterol, hypertension, and diabetes japsonline.com.

This compound as a Coumarinolignoid within Natural Products Research

This compound belongs to a class of natural products known as coumarinolignoids japsonline.comjapsonline.comwikipedia.orgmedchemexpress.comasianpubs.org. Coumarinolignoids are phenolic compounds that are considered a subset of lignans (B1203133) wikipedia.org. Lignans are natural products formed by the oxidative coupling of two phenylpropanoid units researchgate.net. In coumarinolignoids, one of these phenylpropanoid units is found in the form of a coumarin (B35378) wikipedia.org. This unique structural scaffold distinguishes them within the realm of natural products.

This compound was identified as a new coumarinolignoid when isolated from A. moluccana in 1988 wikipedia.orgasianpubs.org. Its isolation contributed to the understanding of the diversity of secondary metabolites produced by this plant and added to the relatively rare group of naturally occurring coumarinolignoids asianpubs.org. Research in natural products continues to explore coumarinolignoids due to their interesting structural features and potential biological activities asianpubs.orgresearchgate.net.

Significance of this compound in Contemporary Phytochemical and Pharmacological Research

This compound holds significance in contemporary phytochemical and pharmacological research as a representative coumarinolignoid from Aleurites moluccana japsonline.comjapsonline.commedchemexpress.comresearchgate.net. Phytochemical studies aim to identify and characterize the chemical compounds present in plants, and this compound is one of the notable secondary metabolites isolated from A. moluccana japsonline.comjapsonline.com. At least 34 compounds, including coumarinolignoids, have been purified and characterized from A. moluccana over the last several decades japsonline.comjapsonline.com.

Pharmacological research investigates the potential biological activities of these plant compounds and extracts. Extracts and secondary metabolites from A. moluccana, including compounds like this compound, have exhibited interesting biological properties such as antibacterial, cytotoxic, anti-inflammatory, and antinociceptive effects japsonline.comjapsonline.comresearchgate.netjelsciences.com. While the specific pharmacological activities directly attributed solely to this compound are areas of ongoing research, its presence in A. moluccana, a plant with documented traditional medicinal uses and observed biological activities in extracts, highlights its potential relevance in the search for new therapeutic agents japsonline.comjapsonline.comresearchgate.net. The synthesis of this compound in laboratory settings also supports its importance as a target molecule for chemical and pharmacological investigation wikipedia.orgresearchgate.net.

Structure

3D Structure

Properties

IUPAC Name |

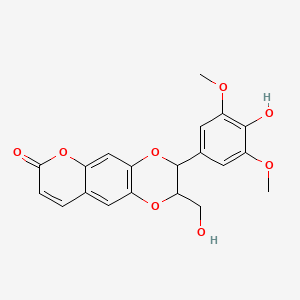

3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-24-15-6-11(7-16(25-2)19(15)23)20-17(9-21)26-13-5-10-3-4-18(22)27-12(10)8-14(13)28-20/h3-8,17,20-21,23H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLZBLJGCQTQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C4C(=C3)C=CC(=O)O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Structural Elucidation of Moluccanin

The process of understanding a natural product like moluccanin begins with its isolation from the plant material, followed by purification and detailed structural analysis. This involves a combination of extraction techniques, chromatographic separations, and spectroscopic methods.

Solvent Extraction Techniques from Aleurites moluccana Stem Chips

This compound was initially isolated from ethanol (B145695) extracts of Aleurites moluccana stem chips. japsonline.comjapsonline.com Solvent extraction is a common initial step in the isolation of natural compounds, involving the use of appropriate solvents to dissolve and separate target metabolites from plant matrix. The choice of solvent is crucial and depends on the polarity of the compounds of interest. Ethanol is a polar solvent often used for extracting a wide range of plant secondary metabolites. Maceration, a technique involving soaking the plant material in a solvent at room temperature, is one method used for extraction from A. moluccana. tjnpr.org Other methods like Soxhlet extraction, which allows for continuous solvent circulation, can also be employed to efficiently extract compounds. researchgate.net

Chromatographic Purification Strategies

Following the initial extraction, chromatographic techniques are essential for purifying this compound from the complex mixture of compounds present in the crude extract. Various chromatographic methods can be employed based on the physical and chemical properties of the target compound and the impurities.

While specific detailed chromatographic purification strategies for this compound from natural sources are not extensively detailed in the provided snippets, general strategies for purifying natural products from A. moluccana and other plant extracts include column chromatography using stationary phases like silica (B1680970) gel and elution with solvent gradients of increasing polarity. nih.govjocpr.com High-performance liquid chromatography (HPLC) is a powerful technique for achieving high purity and is often used in the final stages of purification and for purity determination. acs.orgnih.gov Preparative HPLC, for instance, can be used for isolating bioactive components from crude extracts. acs.orgnih.gov The purity of isolated compounds is typically assessed using analytical methods such as HPLC. nih.gov

Spectroscopic Characterization of this compound

Spectroscopic methods are indispensable for determining the structure of isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key techniques used in the characterization and structural elucidation of this compound. biorlab.comphcogj.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the functional groups within a molecule. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used for structural assignment. jocpr.combiorlab.comphcogj.comresearchgate.netresearchgate.net Analysis of chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra helps in identifying different types of protons and their connectivity. acs.org ¹³C NMR spectroscopy provides information about the carbon skeleton. jocpr.comresearchgate.net Two-dimensional NMR techniques, such as HSQC and HMBC, are crucial for establishing correlations between carbons and protons, aiding in the complete assignment of the molecular structure. researchgate.net For this compound, ¹H NMR spectral data has been reported and compared between naturally isolated and synthetically produced samples. acs.org

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its fragmentation pattern, which can help in structural confirmation. researchgate.netlcms.cz The mass-to-charge ratio (m/z) of the molecular ion peak in a mass spectrum corresponds to the molecular weight of the compound. uwo.ca this compound has a reported molecular formula of C₂₀H₁₈O₈ and a molecular weight of 386.4 g/mol . biorlab.com Mass spectrometry can confirm this molecular weight. nih.gov Different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), can be used depending on the nature of the compound. phcogj.comresearchgate.net

Stereochemical Considerations of this compound

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of structural elucidation, particularly for chiral compounds. This compound, as a coumarinolignoid, possesses stereocenters. The determination of the relative and absolute stereochemistry of natural products is often achieved through a combination of spectroscopic methods, chemical reactions, and comparison with known compounds or synthetic standards. researchgate.netnih.gov

While the provided information specifically mentions the ¹H NMR spectral data of (S,S)-moluccanin and notes that no further spectroscopic data has been reported in the literature for its full characterization from natural sources, indicating that its absolute stereochemistry was confirmed through asymmetric synthesis. acs.org Techniques like Electronic Circular Dichroism (ECD) spectroscopy and optical rotation measurements are valuable tools for determining the absolute stereochemistry of chiral molecules. researchgate.netacs.org Comparison of spectroscopic data and optical rotation values of naturally isolated this compound with those of synthetically prepared enantiomers is a common approach to assign absolute configuration. acs.orgresearchgate.netacs.org

Here is a summary of some spectroscopic data points that might be relevant for characterizing this compound, based on the search results for related compounds and techniques:

| Spectroscopic Method | Information Provided | Source Example(s) |

| ¹H NMR | Chemical shifts, coupling constants, signal multiplicities, comparison with literature | jocpr.comresearchgate.netresearchgate.netacs.org |

| ¹³C NMR | Carbon chemical shifts, structural framework information | jocpr.comresearchgate.netresearchgate.net |

| 2D NMR (HSQC, HMBC) | Carbon-proton correlations, connectivity | researchgate.net |

| Mass Spectrometry | Molecular weight, fragmentation pattern | phcogj.comresearchgate.netlcms.cznih.gov |

Synthetic Approaches to Moluccanin and Its Analogues

Total Synthesis Strategies for Moluccanin.

The total synthesis of this compound has been achieved through versatile synthetic methods aimed at constructing its complex coumarinolignoid framework. A notable strategy involves the stereoselective synthesis of linear coumarinolignoids, including (7′S,8′S)-Moluccanin. This approach utilizes a key intermediate and establishes a versatile route for accessing this class of natural products. researchgate.netacs.orgmolaid.comdigitalnz.orgresearchgate.netacs.orgnih.gov The development of such synthetic routes is crucial for obtaining sufficient quantities of this compound for further study and for exploring its potential biological activities.

Stereoselective Synthesis of this compound.

Stereoselective synthesis is a critical aspect of this compound total synthesis, particularly for establishing the correct configuration at the chiral centers within the molecule. A reported stereoselective synthesis of (7′S,8′S)-Moluccanin, along with other linear coumarinolignoids, has been accomplished. researchgate.netacs.orgmolaid.comdigitalnz.orgresearchgate.netacs.orgnih.gov This method is designed to control the stereochemistry at the 7' and 8' positions, which are part of the phenylpropane unit linked to the coumarin (B35378) moiety via the dioxane ring. The ability to stereoselectively synthesize this compound is important because the chirality of coumarinolignoids can influence their biological activities. acs.org The developed synthetic route allows for the synthesis of both enantiomers of related natural products from the same chiral pool reagent, (S)-solketal, providing flexibility in accessing different stereoisomers. researchgate.netacs.orgmolaid.comresearchgate.netnih.gov

Key Chemical Reactions and Methodologies (e.g., Mitsunobu Coupling, Rhodium-catalyzed Arylation, Acid-catalyzed Cyclization).

Several key chemical reactions and methodologies are integral to the total synthesis of this compound and related coumarinolignoids. Prominent among these are the Mitsunobu coupling, rhodium-catalyzed arylation, and acid-catalyzed cyclization. researchgate.netacs.orgmolaid.comresearchgate.netacs.orgnih.gov

The Mitsunobu coupling is often employed to form ether linkages, a common feature in coumarinolignoids, by coupling an alcohol and a phenol (B47542) or another alcohol under inversion of stereochemistry. researchgate.netacs.orgmolaid.comresearchgate.netnih.govresearchgate.netacs.org This reaction is selective and can be used to introduce the phenylpropanoid unit onto the coumarin scaffold or a precursor.

Rhodium-catalyzed arylation, specifically a modified Miyaura arylation, has been utilized as a key step to introduce variation in the aromatic ring substituents of the coumarinolignoid structure. researchgate.netacs.orgmolaid.comresearchgate.netacs.orgnih.gov This methodology allows for the coupling of aryl groups, contributing to the diversity of the synthesized coumarinolignoids from a common intermediate. acs.org

Acid-catalyzed cyclization is a crucial step for forming the 1,4-dioxane (B91453) ring that links the coumarin and phenylpropane units in this compound. researchgate.netacs.orgmolaid.comresearchgate.netacs.orgnih.govresearchgate.net This reaction facilitates the intramolecular cyclization of an intermediate to yield the desired dioxane ring system. In some syntheses of related benzodioxane lignans (B1203133), acid-catalyzed cyclization has been shown to exclusively yield the trans isomer. researchgate.net

These key reactions, when strategically employed, enable the efficient construction of the this compound skeleton with control over stereochemistry and the introduction of necessary functional groups.

Synthesis of this compound Derivatives and Analogues.

The synthesis of this compound derivatives and analogues is explored to investigate structure-activity relationships and potentially develop compounds with enhanced or altered biological properties. While the provided search results primarily focus on the total synthesis of natural linear coumarinolignoids including this compound, they also mention reports on the syntheses of coumarinolignoid derivatives. researchgate.netresearchgate.net The versatile synthetic methods developed for the total synthesis of this compound, particularly those allowing for variation in aromatic substitution and hydroxymethyl/allylhydroxymethyl moieties, can be adapted for the synthesis of analogues. researchgate.netacs.orgmolaid.comresearchgate.netnih.gov This suggests that by modifying the starting materials or intermediates in these established routes, researchers can access a range of this compound derivatives with different substituents or structural modifications.

Development of Novel Synthetic Methods for Coumarinolignoids.

The field of coumarinolignoid synthesis is continuously evolving with the development of novel synthetic methods aimed at improving efficiency, selectivity, and versatility. The reported stereoselective total synthesis of linear coumarinolignoids, including this compound, represents a versatile synthetic method for this class of compounds. researchgate.netacs.orgmolaid.comdigitalnz.orgresearchgate.netacs.orgnih.gov This method, employing key reactions like Mitsunobu coupling, modified rhodium-catalyzed Miyaura arylation, and acid-catalyzed cyclization, contributes to the repertoire of synthetic strategies available for coumarinolignoids. researchgate.netacs.orgmolaid.comresearchgate.netacs.orgnih.gov The ability to generate both enantiomers from a common chiral pool reagent and the flexibility in introducing variations highlight the novelty and utility of this approach in coumarinolignoid synthesis. researchgate.netacs.orgmolaid.comresearchgate.netnih.gov The ongoing research in this area aims to develop more efficient and stereoselective routes to access the diverse structures found within the coumarinolignoid family.

Pharmacological Activities of Moluccanin

Antioxidant Activities

Studies have indicated that extracts containing Moluccanin exhibit antioxidant activity. researchgate.netnih.govtjnpr.org For instance, ethanol (B145695) extract and various fractions of A. moluccana leaves showed antioxidant activity in DPPH scavenging tests. tjnpr.org The water fraction demonstrated the highest antioxidant activity with an IC50 of 47.91 µg/mL, followed by the ethyl acetate (B1210297) fraction (IC50 65.68 µg/mL), the ethanol extract (IC50 141.26 µg/mL), and the hexane (B92381) fraction (IC50 469.45 µg/mL). tjnpr.org

Table 1: Antioxidant Activity (IC50) of A. moluccana Leaf Extract and Fractions

| Sample | IC50 (µg/mL) |

| Ethanol Extract | 141.26 |

| Hexane Fraction | 469.45 |

| Ethyl Acetate Fraction | 65.68 |

| Water Fraction | 47.91 |

Mechanisms of Free Radical Scavenging

The free radical scavenging capability of antioxidant compounds, including those found in plants, often involves mechanisms such as Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). mdpi.commdpi.com These mechanisms describe how an antioxidant molecule can donate a hydrogen atom or an electron to neutralize a free radical. mdpi.comresearchgate.net While the specific mechanisms for this compound's free radical scavenging are not explicitly detailed in the provided search results, coumarinolignoids in general are known to possess antioxidant properties, and their activity can involve these common pathways depending on their structure and the environment. nih.govresearchgate.netrsc.org The presence of hydroxyl and methoxy (B1213986) groups in the structure of this compound nih.gov suggests potential sites for hydrogen or electron donation in free radical scavenging reactions.

Anti-inflammatory Activities

This compound and extracts from A. moluccana have demonstrated significant anti-inflammatory effects in various studies. latamjpharm.orgjapsonline.comscielo.brresearchgate.netresearchgate.netresearchgate.netnih.govjapsonline.comresearchgate.netfluoroprobe.comscielo.brnih.gov The methanol (B129727) extract of dried leaves prevented the increase in carrageenan-induced rat paw edema in a dose-dependent manner, with the peak effect observed at 300 mg/kg. japsonline.com A semisolid preparation containing standardized dried extract of A. moluccana leaves also showed anti-inflammatory activity in animal models. scielo.brresearchgate.netnih.gov

Modulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

Inflammation is a complex process involving the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). scielo.brresearchgate.netoatext.comfrontiersin.orgmdpi.com Studies on A. moluccana extracts have shown their ability to modulate the levels of these cytokines. Topical treatment with a semisolid containing A. moluccana dried extract significantly inhibited ear edema induced by croton oil, which was accompanied by a reduction in leukocyte migration and decreased levels of TNF-α, IL-1β, and CXCL1/KC. nih.gov Oral treatment with A. moluccana dried extract or the isolated flavonoid 2″-O-rhamnosylswertisin attenuated neutrophil migration and IL-1β levels following carrageenan injection in mice. researchgate.netnih.gov These findings suggest that the anti-inflammatory activity of A. moluccana, and potentially this compound, involves the suppression of key mediators of the inflammatory response.

Inhibition of Edema and Nociception in Animal Models

Research using animal models has provided evidence for the anti-inflammatory effects of A. moluccana extracts through the inhibition of edema and nociception. japsonline.comscielo.brresearchgate.netresearchgate.netresearchgate.netfluoroprobe.comscielo.br The methanol extract of A. moluccana leaves prevented carrageenan-induced paw edema in rats. japsonline.com A standardized dried extract of the leaves displayed anti-inflammatory mechanical sensitization in different inductor agents, partly associated with compounds like swertisin (B192458) and 2″-O-rhamnosylswertisin, showing significant inhibition on carrageenan-induced hypernociceptive response. japsonline.comresearchgate.net Compound 3 (obtained from the ethyl acetate fraction, potentially this compound or a related compound) inhibited CFA and PGE2 induced mechanical sensitization. japsonline.com Semisolid preparations containing A. moluccana dried extract reduced ear edema in mice models. nih.gov These results indicate that A. moluccana extracts are effective in reducing inflammation and associated pain in vivo.

Antinociceptive Activities

This compound and extracts from Aleurites moluccana have demonstrated notable antinociceptive (pain-relieving) activities. japsonline.comresearchgate.netresearchgate.netjapsonline.comresearchgate.netfluoroprobe.comscielo.br The hydroalcoholic extract from A. moluccana leaves showed solid antinociceptive activity in preliminary evaluations. japsonline.comjapsonline.com The standardized dried extract of the leaves reduced nociception in mice, with effects attributed in part to compounds present in the ethyl acetate fraction. japsonline.comjapsonline.com A. moluccana dried extract inhibited complete Freund's adjuvant (CFA)-induced mechanical nociception and reversed mechanical hypersensitivity in models of inflammatory and neuropathic pain in mice. researchgate.netnih.gov

Involvement of Opioid, Dopaminergic, and Oxidonitrergic Pathways

Studies investigating the mechanisms behind the antinociceptive effects of A. moluccana dried extract have indicated the involvement of several pathways. In a partial ligation of the sciatic nerve (PLSN) model in mice, the antinociceptive effects of A. moluccana dried extract involved the opioid, dopaminergic, and oxidonitrergic pathways. researchgate.netnih.gov This suggests that the pain-relieving properties are mediated through complex interactions with neurotransmitter systems and signaling molecules involved in pain modulation. Activation of the dopaminergic system and interaction with the opioid pathway have been implicated in the antinociceptive effects of other plant extracts as well. nih.gov The oxidonitrergic pathway, involving nitric oxide (NO), also plays a role in pain signaling. mdpi.com

Anticancer and Cytotoxic Activities

Studies have indicated that this compound and A. moluccana extracts possess anticancer and cytotoxic properties against several cancer cell lines. nih.govjapsonline.comnaver.comjocpr.comgoogle.comresearchgate.netlatamjpharm.orgbjherbest.com

Cytotoxicity against Various Cancer Cell Lines (e.g., HeLa, SiHa, VERO, Raji, HepG2, HT29, NCI-H460)

Extracts of A. moluccana have shown cytotoxic effects against a variety of cancer cell lines. Seed extract at 5,000 g/ml inhibited cell development in HeLa, SiHa, and VERO cells by 35.18%, 37.18%, and 40.95%, respectively. japsonline.comjapsonline.com Compounds isolated from the twigs and leaves of A. moluccana have displayed cytotoxicity against Raji cells with IC₅₀ values of 7.60 and 4.24 µg/ml. japsonline.comjapsonline.com Another compound showed cytotoxicity on HepG2 cells with an IC₅₀ of 9.31 µg/ml. japsonline.comjapsonline.com Leaf extracts have also demonstrated cytotoxicity against HT29 human colon adenocarcinoma and NCI-H460 human large cell lung carcinoma. japsonline.comjapsonline.com

Here is a summary of cytotoxicity data against various cancer cell lines:

| Cell Line | Source of Compound/Extract | Effect | Reference |

| HeLa | A. moluccana seed extract | 35.18% inhibition at 5000 g/ml | japsonline.comjapsonline.com |

| SiHa | A. moluccana seed extract | 37.18% inhibition at 5000 g/ml | japsonline.comjapsonline.com |

| VERO | A. moluccana seed extract | 40.95% inhibition at 5000 g/ml | japsonline.comjapsonline.com |

| Raji | A. moluccana twigs/leaves | IC₅₀ 7.60 and 4.24 µg/ml (specific compounds) | japsonline.comjapsonline.com |

| HepG2 | A. moluccana (specific compound) | IC₅₀ 9.31 µg/ml | japsonline.comjapsonline.com |

| HT29 | A. moluccana leaf extract | Cytotoxicity observed | japsonline.comjapsonline.com |

| NCI-H460 | A. moluccana leaf extract | Cytotoxicity observed | japsonline.comjapsonline.com |

Induction of Apoptosis

Flavonoids, polyphenols, and tannins from the leaf of A. moluccana are reported to function in apoptotic induction in breast cancer treatment. japsonline.comjapsonline.com Apoptosis is a programmed cell death process that is crucial for eliminating damaged or unwanted cells, and its induction is a common target in cancer therapy. mdpi.comabcam.com

Modulation of Tumor Necrosis Factor Secretion

Flavonoids, polyphenols, and tannins obtained from the leaf of A. moluccana are also indicated to function in the secretion of tumor necrosis factor as an immunostimulant in breast cancer treatment. japsonline.comjapsonline.com Tumor necrosis factor (TNF) is a cytokine involved in inflammation and immune regulation, and its modulation can play a role in the body's response to cancer. mdpi.com

Antibacterial Activities

This compound has been reported to exhibit antibacterial activities. nih.govnaver.comjocpr.comscitepress.orgtsbiochem.com Extracts from Aleurites moluccana have also demonstrated inhibition of bacterial growth against various strains. japsonline.comjapsonline.comresearchgate.netnih.gov

The bark methanol extract of A. moluccana has shown bacterial growth inhibition against Staphylococcus aureus, Streptococcus pyogenes, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values of 390, 781, and 98 µg/ml, respectively. japsonline.comjapsonline.comresearchgate.net The nut methanol extract has shown activity against Proteus mirabilis (experimental and standard strains) and Proteus vulgaris. japsonline.comjapsonline.com It also displayed activity against Klebsiella pneumoniae and S. pyogenes. japsonline.comjapsonline.com The bark ethanol extract possessed antimicrobial characteristics against Candida albicans and Staphylococcus aureus with equal MIC values of 256 µg/ml, and against Enterococcus faecalis with a MIC of 512 µg/ml. japsonline.comjapsonline.com A. moluccana bark extract has exhibited growth-inhibitory activity against S. aureus, E. faecalis, and C. albicans. nih.gov

Here is a summary of antibacterial activity data:

| Bacterial Species | Source of Compound/Extract | MIC (µg/ml) | Reference |

| Staphylococcus aureus | A. moluccana bark methanol extract | 390 | japsonline.comjapsonline.comresearchgate.net |

| Streptococcus pyogenes | A. moluccana bark methanol extract | 781 | japsonline.comjapsonline.comresearchgate.net |

| Pseudomonas aeruginosa | A. moluccana bark methanol extract | 98 | japsonline.comjapsonline.comresearchgate.net |

| Proteus mirabilis (experimental) | A. moluccana nut methanol extract | 215 | japsonline.comjapsonline.com |

| Proteus mirabilis (standard) | A. moluccana nut methanol extract | 438 | japsonline.comjapsonline.com |

| Proteus vulgaris | A. moluccana nut methanol extract | 187 | japsonline.comjapsonline.com |

| Klebsiella pneumoniae | A. moluccana nut methanol extract | < 1000 | japsonline.comjapsonline.com |

| S. pyogenes | A. moluccana nut methanol extract | < 1000 | japsonline.comjapsonline.com |

| Candida albicans | A. moluccana bark ethanol extract | 256 | japsonline.comjapsonline.com |

| Staphylococcus aureus | A. moluccana bark ethanol extract | 256 | japsonline.comjapsonline.com |

| Enterococcus faecalis | A. moluccana bark ethanol extract | 512 | japsonline.comjapsonline.com |

| Staphylococcus aureus | A. moluccana bark extract | Growth inhibition | nih.gov |

| Enterococcus faecalis | A. moluccana bark extract | Growth inhibition | nih.gov |

| Candida albicans | A. moluccana bark extract | Growth inhibition | nih.gov |

Antiviral Activities

This compound has been reported to exhibit antiviral activities. nih.govnaver.comjocpr.combjherbest.comscitepress.org Phytochemicals present in A. moluccana, including this compound, may contribute to antiviral activity against HSV types. researchgate.netphcogj.com

Hypolipidemic Effects

Research into the hypolipidemic effects associated with Aleurites moluccana, a plant source of this compound, has indicated a potential for modulating lipid profiles. Studies using methanol extracts from the leaves of A. moluccana in rat models have demonstrated lipid-lowering actions. Administration of the extract at a dose of 300 mg/kg body weight was shown to reduce serum levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides in rats with Triton-induced hypercholesterolemia and those on a hyperlipemic diet. neist.res.innih.govlibretexts.org Concurrently, an increase in high-density lipoprotein (HDL) cholesterol levels was observed in these treated groups. neist.res.in

The proposed mechanisms underlying these observed lipid-lowering effects of the A. moluccana leaf extract include the inhibition of hepatic cholesterol biosynthesis and a reduction in the absorption of lipids in the intestine. neist.res.in While these findings are associated with a plant extract containing this compound and other compounds, they suggest that constituents within A. moluccana, potentially including this compound as a coumarinolignoid component, may contribute to these beneficial effects on lipid metabolism. nih.govnih.govresearchgate.net

It is important to note that studies on different parts of the A. moluccana plant may yield varying results. For instance, research involving A. moluccana seeds in rats did not show a significant impact on total cholesterol, LDL-c, HDL-c, or triglycerides but did result in increased atherogenic indices. nih.gov This highlights the complexity of the plant's phytochemistry and the need for specific investigations into isolated compounds like this compound.

Hepatoprotective Potential

This compound belongs to the class of coumarinolignoids, which have been reported to exhibit a variety of biological activities, including hepatoprotective effects. thieme-connect.comgithub.ior-project.org The liver is a central organ involved in metabolism and detoxification, making it susceptible to damage from various factors, including oxidative stress. ropensci.orgresearchgate.net

Oxidative stress, characterized by an imbalance between reactive oxygen species production and antioxidant defenses, plays a significant role in the initiation and progression of numerous liver disorders. ropensci.orgresearchgate.net Given that coumarinolignoids, including this compound, have also been noted for their antioxidant activities, this property may represent a potential mechanism contributing to their hepatoprotective potential. thieme-connect.comgithub.ior-project.org By scavenging free radicals and mitigating oxidative damage, this compound, as a coumarinolignoid, could help protect liver cells from injury.

Structure Activity Relationship Sar Studies of Moluccanin and Coumarinolignoids

Influence of Moluccanin's Coumarinolignoid Scaffold on Biological Activity

The fundamental coumarinolignoid scaffold, present in this compound, is intrinsically linked to the biological activities observed in this class of natural products. This scaffold consists of a coumarin (B35378) moiety and a phenylpropane unit, typically connected via a 1,4-dioxane (B91453) ring researchgate.net. The conjugation of these two distinct phenolic units results in a rigid core structure with specific spatial arrangements of functional groups, which are critical for interacting with biological targets.

Research into the anti-inflammatory potential of synthetic coumarinolignans (SCLs), including compounds structurally related to this compound, has provided insights into the scaffold's importance. Studies comparing the activity of SCLs against pro-inflammatory cytokines like IL-1β, TNFα, and IL-6 have shown varying degrees of inhibition depending on the specific coumarinolignoid structure researchgate.netresearchgate.net. A natural coumarinolignan, cleomiscosin A, has been used as a reference in some of these SAR studies researchgate.netresearchgate.net. The core coumarinolignoid structure provides the necessary framework for positioning key functional groups that mediate these anti-inflammatory effects.

While specific detailed studies focusing solely on the scaffold's influence for this compound are limited in the provided search results, the general understanding of coumarinolignoid SAR indicates that the presence and specific arrangement of the coumarin and phenylpropane units linked by the dioxane ring are fundamental for their bioactivity researchgate.netresearchgate.net. The inherent rigidity and the distribution of oxygen-containing functionalities within this scaffold contribute to interactions with enzymes or receptors involved in inflammatory pathways and other biological processes.

SAR of this compound Analogues and Derivatives

SAR studies on coumarinolignoids, including those structurally related to this compound, have begun to elucidate how modifications to the basic scaffold influence biological activity. For instance, studies on synthetic coumarinolignans have highlighted the significance of specific substituents. The presence of dihydroxyl groups on the phenyl ring of the lignan (B3055560) portion has been identified as essential for anti-inflammatory activity researchgate.netresearchgate.net.

Furthermore, modifications such as the esterification of lignans (B1203133) and the presence of a 4-methyl substituent in the coumarin nucleus have been found to play a role in enhancing activity researchgate.net. These findings suggest that the nature and position of functional groups attached to both the coumarin and phenylpropane moieties of the coumarinolignoid scaffold are critical determinants of their biological potency.

Preliminary SAR information obtained from compounds isolated from Aleurites moluccana, including this compound, in the context of cytotoxic activity against Raji cells has also been reported researchgate.net. While the specific structural variations and their impact on cytotoxicity are not detailed in the search results, this indicates that this compound's structure, along with other compounds from the same source, contributes to observed biological effects, and modifications could alter this activity.

The synthesis of linear coumarinolignoids, including this compound, allows for the creation of analogues with targeted structural modifications researchgate.netacs.orgnih.gov. This synthetic accessibility is crucial for systematic SAR investigations, enabling researchers to probe the impact of changes in stereochemistry, functional group substitutions, and linker modifications on biological activity. For example, the stereochemistry at the 7' and 8' positions in linear coumarinolignoids like this compound is a structural feature that can influence their interaction with chiral biological targets researchgate.netacs.orgnih.gov.

Although detailed data tables specifically comparing the activities of numerous this compound analogues were not extensively available in the provided results, the general SAR trends observed for coumarinolignoids emphasize the importance of hydroxylation patterns, esterification, and substituents on both the coumarin and phenylpropane rings.

Identification of Key Pharmacophores within this compound

Based on the SAR information available for this compound and related coumarinolignoids, key pharmacophoric features can be inferred. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response unina.itresearchgate.net.

For the anti-inflammatory activity observed in coumarinolignoids, the presence of dihydroxyl groups on the phenyl ring of the lignan moiety appears to be a crucial pharmacophoric element researchgate.netresearchgate.net. These hydroxyl groups can act as hydrogen bond donors and/or acceptors, facilitating interactions with amino acid residues in the binding site of target proteins involved in inflammation.

The coumarin system itself, with its characteristic α,β-unsaturated lactone and aromatic ring, contributes to the pharmacophore through potential hydrogen bond acceptor sites (e.g., the carbonyl oxygen) and hydrophobic interactions researchgate.net. Substituents on the coumarin ring, such as a methyl group at the 4-position, can also influence activity, suggesting that specific steric or electronic properties at these positions are part of the pharmacophore researchgate.net.

Identifying the precise 3D arrangement and the critical features within this compound's structure requires detailed experimental data from binding studies and systematic SAR analysis of a wide range of analogues. Computational techniques like pharmacophore modeling can be employed to derive a more precise pharmacophore model based on a set of active compounds researchgate.netbiorxiv.orgumn.edu. Such models would define the spatial arrangement of features like hydrogen bond donors, acceptors, hydrophobic centers, and aromatic rings that are essential for activity.

While a specific, experimentally validated pharmacophore model for this compound was not found in the immediate search results, the existing SAR data strongly suggests that the hydroxylation pattern on the lignan part and the characteristics of the coumarin scaffold are key contributors to its biological activity, forming the basis of its pharmacophore.

Toxicological Research of Moluccanin and Aleurites Moluccana Extracts

Mutagenicity and Genotoxicity Assessments

Genotoxicity and mutagenicity are critical endpoints in toxicological evaluation. Studies on the aqueous extract of Aleurites moluccana seeds (AEAMS) have been conducted to assess these risks. In vitro analysis using the Ames test, a widely used method for identifying chemical mutagens, indicated that AEAMS did not possess mutagenic potential. researchgate.netnih.gov

Further in vivo assessments were carried out to evaluate genetic damage. The micronucleus test in bone marrow cells and the comet assay using peripheral blood cells were performed. nih.gov The results from these assays demonstrated that the aqueous seed extract did not exhibit mutagenic, genotoxic, or cytotoxic potential in vivo. researchgate.netnih.gov Additionally, the Cosmetic Ingredient Review (CIR) Expert Panel has evaluated the safety of Aleurites Moluccana Seed Oil for use in cosmetic products and concluded it was safe, which typically involves a review of mutagenicity data. cosmeticsinfo.org

In vivo Toxicity Studies in Animal Models

The in vivo toxicity of Aleurites moluccana has been investigated in animal models, primarily Wistar rats, to understand its effects at a systemic level.

In an acute oral toxicity study following the "Up-and-Down Procedure," a single dose of the aqueous extract of A. moluccana seeds (AEAMS) was administered. researchgate.netnih.gov No clinical signs of toxicity or mortality were observed in the animals, which suggests that the median lethal dose (LD50) of the aqueous extract is greater than 2000 mg/kg body weight via the intragastric route. researchgate.netnih.gov

However, studies involving repeated exposure revealed significant toxicity. In a 28-day repeated-dose oral toxicity study, doses initially set at 250, 500, and 750 mg/kg/day resulted in mortality in the test animals. researchgate.netnih.gov This indicates that prolonged usage at high concentrations can be toxic and potentially fatal. japsonline.comnih.gov When the doses were re-established at lower levels (25, 50, and 100 mg/kg/day), no changes in clinical parameters or signs of toxicity were observed. researchgate.netnih.gov

A brine shrimp lethality test on fractions from the stem bark also indicated toxicity, with the ethyl acetate (B1210297) and n-hexane fractions showing the lowest LC50 values. japsonline.com

| Study Type | Animal Model | Dose/Route | Duration | Key Findings | Source |

|---|---|---|---|---|---|

| Acute Oral Toxicity | Not Specified | >2000 mg/kg (intragastric) | Single Dose | LD50 > 2000 mg/kg; No clinical signs of toxicity. | researchgate.netnih.gov |

| Repeated Dose Toxicity | Wistar Rats | 250, 500, 750 mg/kg/day (intragastric) | 28 Days | Caused mortality in animals. | researchgate.netnih.gov |

| Repeated Dose Toxicity | Wistar Rats | 25, 50, 100 mg/kg/day (intragastric) | 28 Days | No changes in parameters or clinical signs attributed to toxicity. | researchgate.netnih.gov |

Dose-Response Relationships and Safety Margins

The toxicological data for Aleurites moluccana extracts clearly establish a dose-response relationship. The science of toxicology is founded on the principle that the intensity of a response is related to the size of the dose. cmmcp.org In vitro cytotoxicity studies demonstrate this relationship, where increasing concentrations of an ethanol (B145695) extract led to decreased viability of HCT-116 cells, allowing for the calculation of an IC50 value. researchgate.net

Identification of Potential Toxic Metabolites

Research into the specific compounds responsible for the toxicity of Aleurites moluccana is ongoing. Within the Euphorbiaceae family, to which Aleurites belongs, phorbol (B1677699) esters are known to be prominent toxic phytochemicals. scialert.net The fruit of the candlenut tree also contains potentially toxic compounds such as saponins. scialert.net

Methodological Considerations in Moluccanin Research

In vitro Assays

In vitro assays are fundamental tools in the initial screening and characterization of the biological activities of compounds like Moluccanin. These assays are conducted in a controlled laboratory environment, typically using cell cultures or biochemical reactions, to evaluate specific effects. Commonly employed in vitro methods in natural product research, which would be applicable to this compound studies, include assays to assess cytotoxicity and antioxidant activity.

The MTS assay, a colorimetric assay, is frequently used to measure cell viability and proliferation. It relies on the reduction of a tetrazolium compound (MTS) into a colored formazan (B1609692) product by metabolically active cells, with the absorbance measured spectrophotometrically nih.gov. The amount of formazan produced is directly proportional to the number of viable cells nih.gov.

The Ames test is a widely used bacterial assay to evaluate the mutagenic potential of a compound. It assesses the ability of a substance to cause mutations in specific strains of bacteria.

The DPPH assay is a common method for evaluating the antioxidant activity of a compound. This assay measures the ability of an antioxidant to scavenge the stable free radical diphenylpicrylhydrazyl (DPPH), resulting in a decrease in absorbance researchgate.net. Compounds with potent antioxidative scavenging activity against DPPH radicals have been identified in studies involving related coumarinolignoids, with reported IC50 values in the micromolar range researchgate.net.

The SRB (Sulforhodamine B) assay is another colorimetric method used for cell density determination, which can be applied to assess cytotoxicity. It measures the total protein content in cells, providing an estimate of cell biomass nih.gov. The SRB assay has shown advantages over the MTS assay in terms of sensitivity and reproducibility for preclinical screening of novel therapeutic compounds nih.gov.

In vivo Animal Models

In vivo animal models are crucial for evaluating the biological effects of this compound within a complex living system, providing insights into its potential efficacy and mechanisms of action that cannot be fully replicated in vitro. Various animal models are utilized depending on the specific research question.

The writhing test in mice is a common model for assessing analgesic (pain-relieving) activity. It involves inducing abdominal constrictions (writhes) in mice, typically by injecting an irritant like acetic acid, and then measuring the reduction in the number of writhes after administration of the test substance plos.org. This model is used to evaluate peripherally mediated pain plos.org. Studies have shown that certain compounds can significantly reduce the number of acetic acid-induced writhes in mice plos.org.

Ear edema models, often induced by irritants like croton oil or carrageenan, are used to evaluate the anti-inflammatory properties of a substance researchgate.net. The degree of edema (swelling) is measured, and a reduction in edema compared to control groups indicates anti-inflammatory activity researchgate.net. Carrageenan-induced paw edema in mice is a well-established model for screening anti-inflammatory agents plos.org.

The partial ligation of the sciatic nerve (pSNL) in rodents, particularly mice, is a widely used model for studying chronic neuropathic pain nih.gov. This surgical procedure induces nerve injury, leading to mechanical and thermal hypersensitivity, mimicking symptoms of neuropathic pain in humans nih.govntu.edu.sg. This model is valuable for investigating the antinociceptive effects of potential therapies nih.govntu.edu.sg.

Animal models of bloodstream infection are used to study the effects of compounds on systemic microbial infections. These models can help evaluate the potential antimicrobial or immunomodulatory effects of this compound in the context of a disseminated infection.

Spectroscopic Techniques for Analysis

Spectroscopic techniques are indispensable for the structural elucidation, identification, and characterization of this compound. These methods analyze the interaction of this compound with electromagnetic radiation to provide information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques (such as ¹H NMR and ¹³C NMR), is a powerful tool for determining the complete structure of organic molecules like this compound researchgate.netresearchgate.netuclouvain.be. By analyzing the chemical shifts, splitting patterns, and coupling constants of signals in the NMR spectrum, researchers can deduce the arrangement of atoms and bonds within the molecule uclouvain.be.

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which helps in confirming the proposed structure researchgate.netresearchgate.netuclouvain.be. Techniques like High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/MS) can be used for the identification of compounds researchgate.net.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to measure the absorption of UV or visible light by this compound researchgate.netuclouvain.be. The UV-Vis spectrum provides information about the presence of chromophores (light-absorbing groups) and conjugated systems within the molecule, which can be useful for identification and quantification researchgate.netuclouvain.be.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds when exposed to infrared radiation uclouvain.be. Each functional group absorbs IR light at characteristic frequencies, providing a unique "fingerprint" for the molecule uclouvain.be.

Chromatographic Techniques

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from complex mixtures, such as plant extracts. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of non-volatile compounds like this compound nih.govopenaccessjournals.com. HPLC coupled with a UV detector (HPLC-UV) is commonly employed for the separation, identification, and quantification of phenolic compounds researchgate.netnih.govresearchgate.netpan.olsztyn.pl. The UV detector measures the absorbance of the eluting compounds at a specific wavelength, allowing for their detection and quantification researchgate.netpan.olsztyn.pl. Reversed-phase HPLC with a C18 column is a common setup for the analysis of various compounds researchgate.netdiva-portal.org. Preliminary HPLC analysis using a UV detector has been used to indicate the presence of main constituents in plant extracts researchgate.net.

Other chromatographic techniques that may be relevant include Thin-Layer Chromatography (TLC) and Gas Chromatography (GC), although HPLC is particularly well-suited for the analysis of phenolic phytochemicals nih.gov.

Ethical Considerations in in vivo Research

The use of animals in research involving this compound, as with any in vivo study, necessitates strict adherence to ethical principles and regulations. These considerations are paramount to ensure the humane treatment of animals and the scientific integrity of the research.

Key ethical considerations include the principles of the "Four Rs": Replacement, Reduction, Refinement, and Responsibility nih.govichor.biounige.ch. Researchers are encouraged to replace animal models with in vitro or alternative methods whenever possible (Replacement) nih.govichor.biounige.ch. The number of animals used in experiments should be minimized while still allowing for statistically significant results (Reduction) nih.govunige.chresearchgate.net. Experimental procedures and animal care should be refined to minimize pain, suffering, and distress (Refinement) nih.govichor.biounige.ch. Researchers have a responsibility to ensure the highest standards of animal welfare and scientific quality nih.govunige.ch.

Institutional Animal Care and Use Committees (IACUCs) play a critical role in overseeing and regulating animal research, reviewing and approving research protocols to ensure compliance with ethical guidelines and regulations ichor.bio. Factors such as the choice of animal species, the number of animals, housing conditions, and methods of euthanasia are carefully considered nih.govresearchgate.net. Researchers must have a clear rationale for using animals and a reasonable expectation of generating useful data nih.gov. Proper training for all personnel handling animals is also essential nih.gov. The ethical justification for using animals in research often involves a harm-benefit assessment, weighing the potential benefits of the research against the potential harm to the animals unige.ch.

Future Research Directions and Therapeutic Potential

Exploration of Additional Pharmacological Properties.

Research to date has identified antibacterial and antiviral activities associated with moluccanin thegoodscentscompany.com. Broader studies on Aleurites moluccana extracts and other compounds from the plant have revealed a wider spectrum of biological effects, including anti-inflammatory, antinociceptive, cytotoxic, anti-lipase, hypolipidemic, and antioxidant properties tpm.com.auwikidata.orgnih.govthegoodscentscompany.com. Future research should focus on systematically evaluating whether this compound itself contributes to these additional pharmacological activities observed in the crude extracts. This could involve in vitro and in vivo studies to determine the specific effects of isolated this compound on relevant biological targets and pathways associated with inflammation, pain, cytotoxicity against various cell lines, lipid metabolism, and oxidative stress. Identifying further properties of this compound would broaden its potential therapeutic applications.

Clinical Assessment and Translational Research Gaps.

Despite the reported biological activities of this compound and the therapeutic potential of its source plant, there is a notable gap in the clinical assessment and translational research specifically focused on this compound. The provided search results discuss the general landscape of translational research and the challenges in bridging the gap between basic science and clinical application nih.govtbassnindia.orgd-nb.infouni.lunih.gov. However, no information was found regarding preclinical or clinical studies, pharmacokinetic profiling, or toxicological assessments of isolated this compound in humans. Addressing this translational gap is crucial for determining the viability of this compound as a therapeutic agent. Future research needs to encompass rigorous preclinical studies to establish safety and efficacy profiles, followed by Phase 1 clinical trials to evaluate its pharmacokinetics, pharmacodynamics, and initial safety in humans.

Development of this compound or its Derivatives as Drug Candidates.

Aleurites moluccana is recognized as a promising source of novel drug candidates due to its diverse array of secondary metabolites with interesting biological activities, including this compound wikidata.orgnih.gov. While the development of drug candidates from natural products involves several stages, including isolation, structural modification, and efficacy testing, there is limited information in the search results specifically detailing the progress of this compound or its derivatives through these stages of drug development. General discussions on drug development highlight the process of identifying and advancing compounds with therapeutic potential chemspider.comnih.gov. Future research should focus on the targeted development of this compound and its structural analogs to enhance potency, specificity, and pharmacokinetic properties. This includes medicinal chemistry efforts to synthesize derivatives and evaluate their improved pharmacological profiles, paving the way for potential drug candidates.

Investigation of this compound's Role in specific disease pathologies (e.g., bone resorption).

The search results discuss the critical role of osteoclasts and calcium signaling in bone resorption and the pathology of osteoporosis nih.gov. While these studies provide valuable insights into the mechanisms of bone remodeling and potential therapeutic targets, none of the provided information directly links this compound to bone resorption or any other specific disease pathology beyond its general antibacterial and antiviral effects. Future research could explore the potential of this compound to modulate osteoclast activity, influence bone formation pathways, or impact other cellular processes involved in bone metabolism. Investigating its effects in relevant in vitro and in vivo models of bone diseases, such as osteoporosis, could reveal novel therapeutic applications. Similarly, its potential role in other specific diseases where inflammation, viral or bacterial infections, or cytotoxicity are key factors warrants further investigation.

Ecological Role and Interactions in Natural Environments.

The provided search results offer limited information regarding the ecological role and interactions of this compound in its natural environment. One result briefly touches upon ecological areas in a cultural context but does not provide scientific details on the compound's function in the ecosystem. Understanding the ecological role of secondary metabolites like this compound in Aleurites moluccana could provide insights into its biological activities and potential sustainable harvesting or synthesis methods. Future research could investigate the compound's function in plant defense against herbivores or pathogens, its interactions with soil microbes, or its role in plant-plant communication. Such studies would contribute to a more holistic understanding of this compound within its natural context.

Q & A

Q. What are the key experimental steps for synthesizing Moluccanin, and how do they ensure stereochemical fidelity?

The total synthesis of this compound involves a multi-step stereoselective approach:

- Mitsunobu Coupling : Establishes ether linkages with retention of configuration .

- Modified Miyaura Arylation : Enables rhodium-catalyzed asymmetric addition of aryl boronic acids to aldehydes, critical for forming the coumaronolignoid backbone .

- Acid-Catalyzed Cyclization : Finalizes the linear-to-cyclic transition, ensuring regioselectivity . Stereochemical outcomes are validated via comparison of NMR data and optical rotation values with isolated natural products (Table S1 and Table 2 in ).

Q. How do researchers confirm the identity of synthetic this compound against natural isolates?

Methodological validation includes:

- NMR Spectroscopy : Direct comparison of - and -NMR chemical shifts with literature data for natural this compound (e.g., δ 6.8–7.2 ppm for aromatic protons) .

- Optical Rotation Analysis : Specific rotation values (e.g., ) must match those of the natural product to confirm enantiopurity .

- Chromatographic Purity : HPLC or TLC analysis ensures no residual intermediates or diastereomers .

Advanced Research Questions

Q. What strategies resolve contradictions in NMR data during this compound synthesis?

Discrepancies in NMR assignments (e.g., unexpected coupling constants or peak splitting) are addressed by:

- Variable-Temperature NMR : Resolves dynamic rotational barriers in flexible moieties .

- Isotopic Labeling : - or -labeled intermediates clarify ambiguous signal assignments .

- DFT Calculations : Predict theoretical NMR shifts for comparison with experimental data . Contradictions often arise from solvent effects or impurities; rigorous purification (e.g., column chromatography) and solvent standardization mitigate these issues .

Q. How can researchers optimize reaction conditions for Miyaura arylation in this compound synthesis?

Key variables include:

- Catalyst Loading : 5–15 mol% [Rh(COD)Cl] improves yield while minimizing side reactions (41–49% yield observed) .

- Solvent/Base System : Aqueous KPO in dioxane at 65–85°C balances reactivity and stability .

- Protecting Group Strategy : MOM-protected boronic acids (e.g., BA2) enhance regioselectivity, whereas unprotected variants (e.g., BA3) reduce step counts but require careful pH control .

Q. What methodologies ensure reproducibility in this compound synthesis across labs?

Reproducibility hinges on:

- Detailed Experimental Protocols : Explicit reporting of reaction times, temperatures, and workup procedures (e.g., 16 h at 85°C for BA2 arylation) .

- Standardized Characterization : Adherence to IUPAC guidelines for reporting NMR data and optical rotations .

- Open Data Practices : Sharing raw NMR files and chromatograms in supplementary materials aids cross-validation .

Q. How do researchers handle stereochemical inconsistencies in synthetic this compound derivatives?

- Chiral Chromatography : Separates diastereomers (e.g., 19a/b and 20a/b with 1.7:1 to 2.5:1 dr) .

- X-Ray Crystallography : Resolves absolute configuration disputes when optical data is inconclusive .

- Kinetic vs. Thermodynamic Control : Adjusting reaction temperature and catalyst loading favors desired stereoisomers .

Methodological Frameworks for Research Design

What criteria define a rigorous research question for this compound-related studies?

Align with FINER criteria:

- Feasible : Access to chiral intermediates and rhodium catalysts .

- Novel : Exploring understudied CLs (e.g., hemidesminine derivatives) .

- Relevant : Addresses gaps in asymmetric catalysis or natural product biosynthesis .

Q. How can researchers integrate computational tools with experimental data in this compound studies?

- Molecular Dynamics Simulations : Model cyclization pathways to predict regioselectivity .

- Retrosynthetic Analysis Software : Platforms like ICSynth propose alternative routes to key intermediates .

- Machine Learning : Predict reaction yields based on historical data from similar CL syntheses .

Data Reporting and Ethical Considerations

Q. What are the best practices for reporting synthetic data in this compound research?

- Minimum Reporting Standards : Include NMR shifts (δ in ppm), coupling constants (/Hz), and optical rotation values .

- Supporting Information : Provide full spectral data and crystallographic CIF files for peer validation .

- Ethical Replication : Cite original methodologies (e.g., Miyaura arylation conditions from ) and avoid data manipulation .

Q. How should researchers address scalability limitations in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.